1-(PYRIDINE-4-CARBONYL)-4-[(3,4,5-TRIMETHOXYPHENYL)METHYL]PIPERAZINE
Overview
Description
1-(PYRIDINE-4-CARBONYL)-4-[(3,4,5-TRIMETHOXYPHENYL)METHYL]PIPERAZINE is a complex organic compound that features a piperazine ring substituted with a pyridine-4-carbonyl group and a 3,4,5-trimethoxyphenylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(PYRIDINE-4-CARBONYL)-4-[(3,4,5-TRIMETHOXYPHENYL)METHYL]PIPERAZINE typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Piperazine Ring: Starting from ethylenediamine and a suitable dihalide.
Substitution with Pyridine-4-Carbonyl Group: Using a coupling reaction with pyridine-4-carbonyl chloride.
Attachment of 3,4,5-Trimethoxyphenylmethyl Group: Via a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
1-(PYRIDINE-4-CARBONYL)-4-[(3,4,5-TRIMETHOXYPHENYL)METHYL]PIPERAZINE can undergo various chemical reactions, including:
Oxidation: Typically using oxidizing agents like potassium permanganate.
Reduction: Using reducing agents such as lithium aluminum hydride.
Substitution: Both nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated reagents in the presence of a base or acid catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an amine.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Potential therapeutic agent due to its biological activity.
Industry: Used in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 1-(PYRIDINE-4-CARBONYL)-4-[(3,4,5-TRIMETHOXYPHENYL)METHYL]PIPERAZINE would involve its interaction with specific molecular targets, such as enzymes or receptors. The exact pathways would depend on its biological activity, which could include inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
Similar Compounds
- 1-(PYRIDINE-4-CARBONYL)-4-BENZYL PIPERAZINE
- 1-(PYRIDINE-4-CARBONYL)-4-(3,4-DIMETHOXYPHENYL)METHYL PIPERAZINE
Uniqueness
1-(PYRIDINE-4-CARBONYL)-4-[(3,4,5-TRIMETHOXYPHENYL)METHYL]PIPERAZINE is unique due to the presence of the 3,4,5-trimethoxyphenylmethyl group, which can impart distinct biological properties compared to other similar compounds.
Properties
IUPAC Name |
pyridin-4-yl-[4-[(3,4,5-trimethoxyphenyl)methyl]piperazin-1-yl]methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O4/c1-25-17-12-15(13-18(26-2)19(17)27-3)14-22-8-10-23(11-9-22)20(24)16-4-6-21-7-5-16/h4-7,12-13H,8-11,14H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLILSJACIGZNJK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)CN2CCN(CC2)C(=O)C3=CC=NC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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